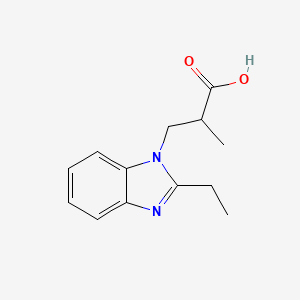
(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a compound that combines a fluorobenzyl group with an imidazolyl-propylamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine typically involves the reaction of 3-fluorobenzylamine with 3-imidazol-1-yl-propylamine under controlled conditions. The reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in pharmacological research .
Medicine: Its unique structure may contribute to the design of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials .
作用機序
The mechanism of action of (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance the compound’s binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and efficacy .
類似化合物との比較
3-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the imidazole moiety.
3-Imidazol-1-yl-propylamine: Contains the imidazole ring but lacks the fluorobenzyl group.
Uniqueness: (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is unique due to the presence of both the fluorobenzyl and imidazole functionalities. This combination allows for a broader range of chemical reactions and interactions, making it more versatile compared to its individual components .
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-13-4-1-3-12(9-13)10-15-5-2-7-17-8-6-16-11-17/h1,3-4,6,8-9,11,15H,2,5,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQKVBPVRIFGKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213057 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]-1H-imidazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279236-81-6 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]-1H-imidazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=279236-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3-Fluorophenyl)methyl]-1H-imidazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate](/img/structure/B1306294.png)
![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)


![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)
